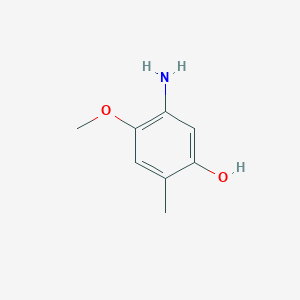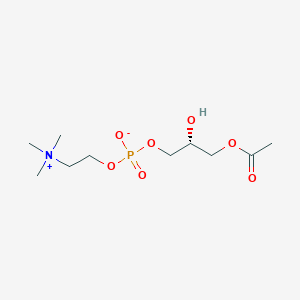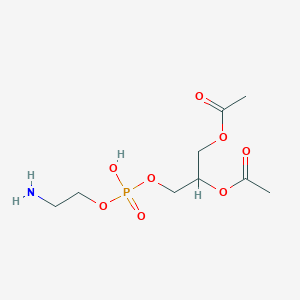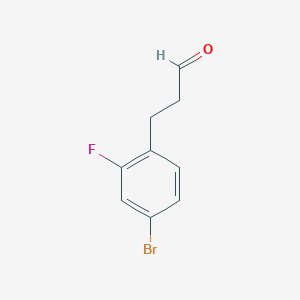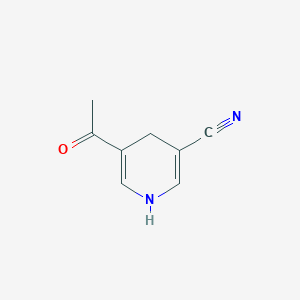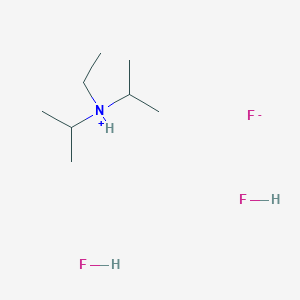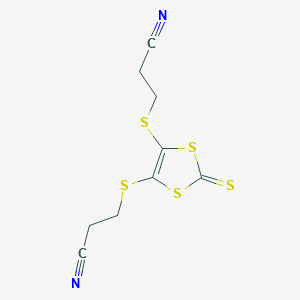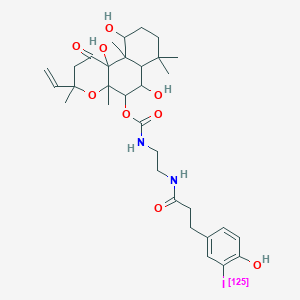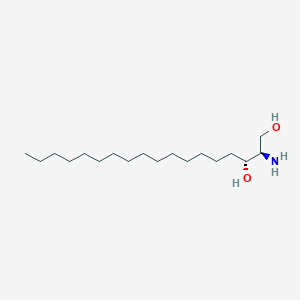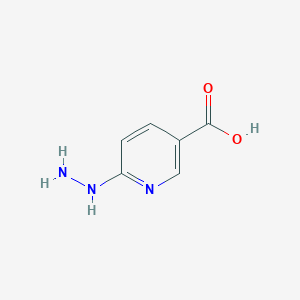
6-肼基烟酸
概述
描述
6-Hydrazinonicotinic acid is a white crystal or crystalline powder . It is soluble in water and acid solution, and slightly soluble in some organic solvents . It has a strong reduction and oxidation .
Synthesis Analysis
The synthesis of 6-Hydrazinonicotinic acid involves the reaction of 6-Chloronicotinic acid (0.30 g; 1.9 mmol) with a 64% hydrazine monohydrate solution (2 mL, 26 mmol) at 100°C for 4 hours . The reaction mixture turns brown and is concentrated to dryness. The residue is dissolved in water and the pH is adjusted to 5.5 with concentrated HCl .Molecular Structure Analysis
The molecular formula of 6-Hydrazinonicotinic acid is C6H7N3O2 . It has an average mass of 153.139 Da and a monoisotopic mass of 153.053833 Da .Chemical Reactions Analysis
6-Hydrazinonicotinic acid can be prepared by the reaction of hydrazine and 6-chloro nicotinic acid . The specific preparation method uses sodium hydroxide or ammonia to buffer treatment to avoid the occurrence of side reactions .Physical And Chemical Properties Analysis
6-Hydrazinonicotinic acid has a density of 1.5±0.1 g/cm3 . It has a boiling point of 424.8±30.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 71.6±3.0 kJ/mol . The flash point is 210.7±24.6 °C . The index of refraction is 1.710 .科学研究应用
杂环化合物的合成
6-肼基烟酸: 由于其两个亲核中心:一个肼和一个酰肼部分,是合成杂环化合物的通用前体。 这些中心对亲电试剂表现出不同的反应活性,允许对新的杂芳基连接的吡啶腙进行化学选择性和区域选择性合成 。这些化合物在药物设计和作为金属配合物的配体方面具有潜在的应用。
放射性药物
HYNIC 是一种公认的双功能锝结合配体,用于合成生物缀合物,用于用 Tc-99m 进行放射性标记 。它在极低浓度下有效捕获锝的能力使其在开发用于成像和治疗的放射性药物方面变得非常宝贵。
有机合成
作为有机合成中的试剂,6-肼基烟酸 用于将肼官能团引入目标分子。 该官能团对于随后形成具有显著生物活性的腙和其他衍生物至关重要.
生物化学探测
在生物化学研究中,HYNIC 作为探针来研究各种生物过程。 它的反应性质使其能够与不同的生物分子结合,从而促进对它们的生化途径的研究.
治疗剂
该化合物的衍生物表现出一系列生物学特性,包括抗炎、镇痛、抗惊厥、抗结核、抗肿瘤、抗 HIV 和抗菌活性 。这使得 HYNIC 成为开发新型治疗剂的宝贵起始材料。
MALDI-MS 寡糖分析
6-肼基烟酸: 已被探索作为基质辅助激光解吸/电离质谱 (MALDI-MS) 分析寡糖的新型基质 。它的使用提高了分析的灵敏度和选择性,这对于理解这些生物分子的结构和功能至关重要。
安全和危害
6-Hydrazinonicotinic acid has no special toxicity, but it is still necessary to pay attention to safe operation and avoid contact with skin and eyes . In order to avoid any accidents, pay attention to the correct use and storage of the compound in the laboratory, and follow the relevant safety guidelines and operating procedures .
未来方向
作用机制
Target of Action
6-Hydrazinonicotinic acid (6-HNA) is an organic compound
Mode of Action
It is known that 6-hna is used in the preparation of various organic synthesis reactions . It can also be used in material science for the preparation of metal complexes
Biochemical Pathways
It is known that 6-hna is used in various organic synthesis reactions , which suggests that it may be involved in a variety of biochemical pathways
Pharmacokinetics
It is known that 6-hna is soluble in water and acidic solutions, and slightly soluble in some organic solvents This suggests that it may have good bioavailability
Result of Action
It is known that 6-hna is used in the preparation of various organic synthesis reactions , suggesting that it may have a variety of molecular and cellular effects
属性
IUPAC Name |
6-hydrazinylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-5-2-1-4(3-8-5)6(10)11/h1-3H,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBSDZXXUIHKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396352 | |
| Record name | 6-hydrazinonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133081-24-0 | |
| Record name | 6-hydrazinonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

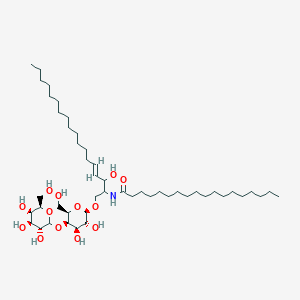
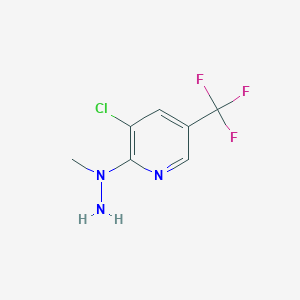
![2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione](/img/structure/B164486.png)
